molecular formula C20H14BrFN6O3 B2661997 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171063-06-1

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2661997
CAS No.: 1171063-06-1
M. Wt: 485.273
InChI Key: ZIFOZVIANOGBCY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core fused with a 1,2,4-oxadiazole moiety substituted at the 3-position with a 4-bromophenyl group. The structure is further modified by a 3-fluoro-4-methylphenyl substituent at the 5-position of the pyrrolo-triazole system. Its synthesis likely involves a 1,3-dipolar cycloaddition between a 5-azidomethyl-3-aryl-1,2,4-oxadiazole precursor and a maleimide derivative, as described for analogous dihydropyrrolo-triazole diones .

Properties

IUPAC Name

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN6O3/c1-10-2-7-13(8-14(10)22)28-19(29)16-17(20(28)30)27(26-24-16)9-15-23-18(25-31-15)11-3-5-12(21)6-4-11/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFOZVIANOGBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step synthetic routes. One common approach includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Cross-coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications primarily in medicinal chemistry and materials science.

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant antitumor properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of oxadiazoles showed promising results against breast cancer cells (MCF-7) with IC50 values indicating potent activity . The compound's structural features may enhance its interaction with biological targets involved in tumor growth.

Antimicrobial Properties

The presence of halogenated phenyl groups in the compound contributes to its potential as an antimicrobial agent. Research has shown that similar structures can disrupt bacterial cell walls or interfere with metabolic pathways.

  • Case Study : A derivative of oxadiazole was reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The compound's unique structure may also enhance its efficacy against resistant strains.

Anti-inflammatory Effects

Compounds with similar scaffolds have been explored for their anti-inflammatory properties. The ability to inhibit key inflammatory mediators makes this compound a candidate for further exploration in treating conditions like arthritis.

  • Research Insight : Studies have shown that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process . This suggests a pathway for the compound's application in anti-inflammatory therapies.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed for display technologies.

Photovoltaic Devices

The structural characteristics of the compound allow for efficient charge transfer processes which are essential in photovoltaic applications. Research is ongoing to evaluate its performance as a light-harvesting material.

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The compound’s activity and physicochemical properties are influenced by its halogenated aryl groups and heterocyclic framework. Key comparisons include:

Compound Name / Key Features Biological Activity / Properties Structural Differences vs. Target Compound Reference
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Spectral data reported (IR, NMR, MS); no explicit activity Replaces oxadiazole with benzoxazole; thione instead of dione
1-Benzyl-5-(4-fluorophenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione No activity data reported Benzyl group instead of oxadiazolyl-methyl; 4-fluorophenyl vs. 3-fluoro-4-methylphenyl
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Antimicrobial activity reported Chlorophenyl vs. bromophenyl; thiazole-pyrazole core vs. pyrrolo-triazole

Key Observations :

  • Halogen Effects : Bromine at the 4-position of the oxadiazole aryl group may enhance lipophilicity and binding affinity compared to chloro analogs, as seen in isostructural studies where bromo derivatives exhibit distinct intermolecular interactions .
  • Fluorine Substitution : The 3-fluoro-4-methylphenyl group likely improves metabolic stability and target engagement, consistent with findings that fluorinated aryl groups enhance anticancer activity in triazole-containing compounds .
  • Heterocyclic Core : The pyrrolo-triazole-dione system may confer rigidity and hydrogen-bonding capacity, differentiating it from benzoxazole or pyrazole-thiazole analogs .

Key Insights :

  • While the target compound’s anti-protozoal activity is implied via structural similarity to dihydropyrrolo-triazoles , its cytotoxicity against cancer cells remains unverified.
  • The presence of both triazole and oxadiazole moieties may synergize bioactivity, as seen in dual-target inhibitors .

Biological Activity

The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (C23H26BrN5O2) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by case studies and research findings.

Synthesis and Structural Characteristics

The compound was synthesized through a reaction involving 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole . The structural analysis reveals the presence of intramolecular C—HN and intermolecular N—HO hydrogen bonds which contribute to its stability and biological activity .

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety are known for their diverse biological activities. This specific compound has shown potential in several areas:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • A study demonstrated that oxadiazole derivatives can inhibit Human Deacetylase Sirtuin 2 (HDSirt2) and other cancer-related targets .
  • The compound's structural modifications have been linked to enhanced antiproliferative activities against various cancer cell lines such as human colon adenocarcinoma (HT-29) and breast cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl} derivatives has been extensively studied:

  • One research highlighted the antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing comparable effectiveness to standard antibiotics .
  • Molecular docking studies indicated strong binding affinities to bacterial target proteins which could lead to potential therapeutic applications in treating infections .

Other Biological Activities

The compound also exhibits a range of other biological activities:

  • Anti-inflammatory : Compounds in this class have shown promise in reducing inflammation markers.
  • Antiviral : Some derivatives have been evaluated for their antiviral properties against various viruses.
  • Neuroprotective effects : Certain derivatives have demonstrated neuroprotective activity in preclinical studies .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

StudyFindings
Navin et al. (2016)Developed aryl derivatives with potent antimicrobial activity against Mycobacterium bovis BCG.
Desai et al. (2018)Evaluated pyridine-based oxadiazoles showing excellent antibacterial activity against multiple strains including B. subtilis and P. aeruginosa .
Dhumal et al. (2016)Investigated a series of oxadiazole derivatives that inhibited key enzymes involved in bacterial cell wall synthesis .

Q & A

Q. What synthetic strategies are most effective for constructing the pyrrolo-triazole-dione core in this compound?

The pyrrolo-triazole-dione core can be synthesized via a multi-step approach:

  • Step 1 : Condensation of hydrazine derivatives with diketones or α-keto esters to form triazole intermediates. Cyclization using reagents like POCl₃ or polyphosphoric acid is critical for ring closure .
  • Step 2 : Introduction of the 4-bromophenyl-oxadiazole moiety via a nucleophilic substitution or coupling reaction (e.g., Suzuki-Miyaura for aryl groups) .
  • Step 3 : Functionalization of the 3-fluoro-4-methylphenyl group using fluorinated aryl halides under palladium catalysis .
    Key Considerations : Optimize reaction temperatures (e.g., 120°C for cyclization) and use anhydrous conditions to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., fluorine coupling patterns, bromine-induced deshielding) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s doublet signature) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the pyrrolo-triazole-dione fused ring system .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities from synthetic intermediates .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Enzyme Inhibition Assays : Target kinases or proteases due to the triazole and oxadiazole moieties’ affinity for ATP-binding pockets .
  • Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, referencing structurally similar thiazolo-triazole derivatives .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing activity .

Advanced Research Questions

Q. How does the 3-fluoro-4-methylphenyl substituent influence target binding compared to other aryl groups?

  • Mechanistic Insight : The fluorine atom enhances electronegativity and hydrogen-bonding potential, while the methyl group improves lipophilicity. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • SAR Studies : Synthesize analogs with substituents like methoxy or nitro groups to evaluate steric/electronic effects on receptor interactions .
    Example : Replace the fluoro group with chlorine; observe reduced activity due to larger atomic radius disrupting binding .

Q. What computational methods are optimal for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or EGFR kinase. Focus on the oxadiazole’s role in π-π stacking .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex under physiological conditions .
  • QSAR Modeling : Corporate Hammett constants (σ) of substituents to predict activity trends .

Q. How can structural contradictions in crystallographic data (e.g., bond angles) be resolved?

  • Refinement Protocols : Apply SHELXL for high-resolution data, adjusting thermal parameters for heavy atoms (e.g., bromine) .
  • Comparative Analysis : Cross-validate with analogous structures (e.g., triazole-thione derivatives) to identify deviations caused by steric strain .
    Example : The C–S bond in the triazole ring may show elongation (1.72 Å vs. 1.68 Å theoretical) due to electron-withdrawing effects of bromine .

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